1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine
CAS No.:
Cat. No.: VC11108549
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H23ClN2O |
---|---|
Molecular Weight | 330.8 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C19H23ClN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Standard InChI Key | BQWJCGOHAHJKNO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperazine core (C₄H₁₀N₂) substituted at two nitrogen atoms. The N1 position is bonded to a benzyl group with a chlorine atom at the para position (4-chlorobenzyl: C₆H₄Cl–CH₂–), while the N4 position carries a benzyl group with a methoxy (–OCH₃) substituent at the meta position (3-methoxybenzyl: C₆H₃(OCH₃)–CH₂–). This di-substitution pattern introduces steric and electronic effects that influence solubility, lipophilicity, and receptor interactions .
Calculated and Experimental Properties
While experimental data for this exact compound are unavailable, properties can be extrapolated from structurally related piperazines:
The increased molecular weight and LogP compared to monosubstituted analogs suggest enhanced membrane permeability but reduced aqueous solubility, aligning with trends observed in piperazine-based drug candidates .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via sequential alkylation of piperazine using appropriately substituted benzyl halides:
-
Step 1: Piperazine + 4-chlorobenzyl chloride → 1-(4-chlorobenzyl)piperazine
-
Step 2: 1-(4-chlorobenzyl)piperazine + 3-methoxybenzyl chloride → Target compound
This approach mirrors methods described for analogous piperazines, where selective mono-alkylation is achieved by controlling stoichiometry, temperature, and solvent polarity .
Optimized Reaction Conditions
Patent CN104402842A outlines a protocol for synthesizing disubstituted piperazines:
-
Solvent: Dichloromethane or chloroform for initial alkylation; dimethylbenzene for secondary reactions.
-
Temperature: 0–10°C to minimize side reactions (e.g., dialkylation).
-
Purification: Acid-base extraction or recrystallization from acetone/water mixtures.
Applying these conditions to the target compound would likely yield the product with >60% purity, requiring further chromatography for pharmaceutical-grade material .
Biological Activity and Mechanisms
Antibacterial and Antifungal Activity
Piperazines with halogenated aryl groups show broad-spectrum antimicrobial activity. The chlorine atom’s electronegativity disrupts microbial cell membranes, while the methoxy group may interfere with fungal ergosterol biosynthesis . Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans are recommended to validate these hypotheses.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
The compound’s estimated LogP (~3.2) suggests moderate blood-brain barrier penetration, making CNS-related side effects plausible . Its neutral charge at physiological pH (predicted pKa ~7.5 for the piperazine nitrogens) enhances cellular uptake compared to ionized analogs .
Metabolism and Excretion
Piperazines are predominantly metabolized via hepatic cytochrome P450 enzymes, with N-dealkylation and hydroxylation as major pathways. The 4-chloro and 3-methoxy groups may slow oxidative metabolism, extending half-life but increasing risk of hepatotoxicity .
Toxicity Profile
While no toxicity data exist for this compound, related piperazines exhibit dose-dependent hepatotoxicity and QTc prolongation. In vitro assays (e.g., Ames test, hERG channel inhibition) are essential to assess mutagenic and cardiotoxic risks .
Industrial and Regulatory Status
Regulatory Classification
Under HS Code 2933.59.9090, this compound falls under “other compounds containing a piperazine ring,” subject to 6.5% MFN tariffs . Preclinical studies must comply with ICH guidelines for stability testing (e.g., ICH Q1A–Q1E).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume